molecular formula C9H4F5N B1412910 5-Difluoromethyl-2-(trifluoromethyl)benzonitrile CAS No. 1803826-03-0

5-Difluoromethyl-2-(trifluoromethyl)benzonitrile

Cat. No.: B1412910
CAS No.: 1803826-03-0
M. Wt: 221.13 g/mol
InChI Key: DIWMWLHBVHKUBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Difluoromethyl-2-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a benzonitrile core

Chemical Reactions Analysis

Types of Reactions

5-Difluoromethyl-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzonitrile core.

    Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂), reducing agents such as sodium borohydride (NaBH₄), and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

5-Difluoromethyl-2-(trifluoromethyl)benzonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: The compound is utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism by which 5-Difluoromethyl-2-(trifluoromethyl)benzonitrile exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to interact with various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)benzonitrile
  • 2,4-Difluoromethylbenzonitrile
  • 4-Trifluoromethylbenzonitrile

Uniqueness

5-Difluoromethyl-2-(trifluoromethyl)benzonitrile is unique due to the simultaneous presence of both difluoromethyl and trifluoromethyl groups, which impart distinct chemical and physical properties. This dual fluorination enhances the compound’s stability, lipophilicity, and potential biological activity compared to its analogs .

Properties

IUPAC Name

5-(difluoromethyl)-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F5N/c10-8(11)5-1-2-7(9(12,13)14)6(3-5)4-15/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWMWLHBVHKUBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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